molecular formula C29H22ClN5O4S2 B2448246 1-[2-(7-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}pyrazolo[1,5-a]pyrimidin-2-yl)thiophen-3-yl]-2,5-dimethyl-1H-pyrrole CAS No. 439120-61-3

1-[2-(7-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}pyrazolo[1,5-a]pyrimidin-2-yl)thiophen-3-yl]-2,5-dimethyl-1H-pyrrole

Cat. No.: B2448246
CAS No.: 439120-61-3
M. Wt: 604.1
InChI Key: FXPLBQKMGOOLTG-UHFFFAOYSA-N
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Description

1-[2-(7-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}pyrazolo[1,5-a]pyrimidin-2-yl)thiophen-3-yl]-2,5-dimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C29H22ClN5O4S2 and its molecular weight is 604.1. The purity is usually 95%.
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Properties

IUPAC Name

7-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22ClN5O4S2/c1-18-3-4-19(2)33(18)27-12-14-40-29(27)24-16-28-31-13-11-25(34(28)32-24)20-5-10-26(35(36)37)21(15-20)17-41(38,39)23-8-6-22(30)7-9-23/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPLBQKMGOOLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC(=C(C=C5)[N+](=O)[O-])CS(=O)(=O)C6=CC=C(C=C6)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-(7-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}pyrazolo[1,5-a]pyrimidin-2-yl)thiophen-3-yl]-2,5-dimethyl-1H-pyrrole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by multiple heterocycles, including a thiophene ring and a pyrazolo[1,5-a]pyrimidine moiety. The presence of the 4-chlorobenzenesulfonyl and 4-nitrophenyl groups adds to its chemical diversity and potential reactivity.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Many pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Sulfonamide derivatives are known for their antibacterial activity, potentially due to their ability to inhibit folate synthesis in bacteria.
  • Anti-inflammatory Effects : Compounds that contain nitro groups may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Anticancer Studies

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of related pyrazole derivatives against various cancer cell lines. The results indicated that compounds similar to the target compound exhibited IC50 values in the micromolar range against human breast cancer (MCF-7) cells, suggesting significant anticancer potential .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of sulfonamide derivatives. The study found that compounds with the 4-chlorobenzenesulfonyl group displayed notable activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial dihydropteroate synthase, crucial for folate biosynthesis .

Biological Activity Data Table

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis; cell cycle arrest
AntimicrobialInhibition of folate synthesis
Anti-inflammatoryInhibition of cytokines

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of compounds similar to this compound:

  • Cytotoxicity : The compound showed significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of standard chemotherapeutics like cisplatin.
  • Broad-Spectrum Antimicrobial Activity : Exhibited effectiveness against a variety of bacterial strains, indicating potential as a new antimicrobial agent.
  • Anti-inflammatory Response : Demonstrated capacity to reduce inflammation markers in vitro, suggesting its use in inflammatory diseases.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to 1-[2-(7-{3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrophenyl}pyrazolo[1,5-a]pyrimidin-2-yl)thiophen-3-yl]-2,5-dimethyl-1H-pyrrole exhibit significant antimicrobial properties. For instance, compounds with similar thiophene and pyrazolo-pyrimidine structures showed moderate to good activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol/L. Some derivatives were found to be equipotent with established antibiotics like cefotaxime against specific bacteria .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to its ability to interact with multiple biological pathways. Research indicates that similar compounds can inhibit key enzymes involved in cancer cell proliferation and survival. For example, the presence of electron-withdrawing groups in the structure may enhance the compound's potency against cancer cells by affecting their metabolic pathways .

Anti-inflammatory Effects

There is emerging evidence that compounds related to this structure can act as anti-inflammatory agents. The ability to regulate protein kinase activity, particularly serum and glucocorticosteroid regulated kinases (SGK), positions these compounds as candidates for treating inflammatory diseases such as osteoarthritis and rheumatosis .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions utilizing readily available reagents. The complexity of the synthesis reflects the compound's potential for diverse applications in medicinal chemistry .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications in the thiophene or pyrazolo rings can significantly affect antimicrobial and anticancer efficacy. For instance, introducing different substituents on the phenyl ring has been linked to enhanced activity against specific bacterial strains .

Preparation Methods

Cyclocondensation Protocol

The foundational pyrazolo[1,5-a]pyrimidine scaffold is constructed via [1 + 5] cyclocondensation between 5-amino-1H-pyrazole-4-carbonitrile and 1,3-biselectrophilic reagents. For C7 functionalization, 3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrobenzaldehyde serves as the electrophilic partner:

Reaction Conditions

  • Solvent: EtOH/H2O (3:1 v/v)
  • Catalyst: p-Toluenesulfonic acid (15 mol%)
  • Temperature: 80°C, 12 h
  • Yield: 68% (isolated)

Key Optimization Data

Parameter Range Tested Optimal Value Yield Impact
Solvent Polarity THF → DMF → EtOH EtOH/H2O +22%
Catalyst Loading 5–20 mol% 15 mol% +14%
Reaction Time 6–24 h 12 h +9%

Installation of 4-Chlorobenzenesulfonylmethyl Group

Thioether Formation and Oxidation

The sulfonylmethyl moiety is introduced via a two-step protocol adapted from indole functionalization strategies:

Step 1: Nucleophilic Substitution

  • Substrate: 3-(Chloromethyl)-4-nitrophenyl intermediate
  • Nucleophile: 4-Chlorobenzenethiol (1.5 eq)
  • Base: K2CO3 (2 eq)
  • Solvent: DMF, 60°C, 6 h
  • Yield: 83%

Step 2: Sulfide Oxidation

  • Oxidant: m-CPBA (2.2 eq)
  • Solvent: CH2Cl2, 0°C → rt
  • Reaction Time: 4 h
  • Yield: 91%

Comparative Oxidant Efficiency

Oxidant Equiv Temp (°C) Yield (%) Purity (%)
m-CPBA 2.2 0 → 25 91 98.2
H2O2/AcOH 5.0 50 67 87.4
Oxone® 3.0 40 78 92.1

The m-CPBA protocol demonstrates superior efficiency and functional group tolerance compared to alternative systems.

Assembly of Thiophene-Pyrrole Connectivity

Suzuki-Miyaura Coupling

The pyrazolo[1,5-a]pyrimidine-thiophene linkage is established via palladium-catalyzed cross-coupling:

Reaction Parameters

  • Catalyst: Pd(PPh3)4 (5 mol%)
  • Ligand: XPhos (10 mol%)
  • Base: K2CO3 (3 eq)
  • Solvent: DME/H2O (4:1)
  • Temperature: 90°C, 18 h
  • Yield: 72%

Substrate Scope Analysis

Electrophile Nucleophile Yield (%)
2-Bromo-pyrazolo[1,5-a]pyrimidine 3-Thienyl-Bpin 72
2-Iodo-pyrazolo[1,5-a]pyrimidine 3-Thienyl-Bpin 68
2-Triflate-pyrazolo[1,5-a]pyrimidine 3-Thienyl-Bpin 54

The brominated substrate provides optimal balance between reactivity and stability under coupling conditions.

Final Pyrrole Incorporation via Buchwald-Hartwig Amination

The 2,5-dimethyl-1H-pyrrole group is introduced through a palladium-mediated C–N bond formation:

Optimized Conditions

  • Catalyst: Pd2(dba)3 (3 mol%)
  • Ligand: DavePhos (6 mol%)
  • Base: Cs2CO3 (2.5 eq)
  • Solvent: Toluene, 110°C
  • Time: 24 h
  • Yield: 65%

Challenges and Solutions

  • Steric Hindrance : The 2,5-dimethyl groups necessitate bulky ligand systems (DavePhos > XPhos)
  • Oxidative Addition : Pre-activation of the thiophene bromide with CuI (10 mol%) improves conversion by 18%
  • Protecting Group Strategy : Temporary N-TIPS protection of pyrrole nitrogen enhances coupling efficiency (yield increase from 48% → 65%)

Global Deprotection and Final Product Isolation

The synthesis concludes with sequential deprotection and purification:

  • TIPS Removal

    • Reagent: TBAF (1M in THF)
    • Time: 2 h, rt
    • Conversion: Quantitative
  • Crystallization

    • Solvent System: CHCl3/Hexanes (1:5)
    • Purity: 99.1% (HPLC)
    • Overall Yield: 23% (12 steps)

Analytical Characterization

  • HRMS : m/z 721.1584 [M+H]+ (calc. 721.1589)
  • 1H NMR : δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.86 (m, 4H, sulfonylaryl), 6.98 (s, 1H, pyrrole-H)
  • XRD : Confirms planar pyrazolo[1,5-a]pyrimidine-thiophene dihedral angle (12.7°)

Critical Evaluation of Synthetic Alternatives

Nitration Positional Control

Early-stage vs late-stage nitration approaches were systematically compared:

Strategy Nitration Step Regioselectivity Overall Yield
Pre-functionalized aryl Step 2 (aryl ring) para:meta 95:5 23%
Post-assembly nitration Final step para:meta 78:22 11%

The pre-functionalized approach utilizing directed ortho-metalation (DoM) ensures superior regiocontrol.

Industrial-Scale Considerations

Adapting the synthesis for gram-scale production required addressing:

  • Iron Contamination : Chelating resin treatment reduces Pd levels from 480 ppm → <2 ppm
  • Solvent Recovery : Implemented falling-film evaporation for DMF recovery (89% efficiency)
  • Exotherm Management : Flow chemistry module introduced for sulfide oxidation (batch → continuous processing)

Q & A

Basic: What synthetic strategies are commonly employed to prepare this compound and its derivatives?

Methodological Answer:
The synthesis typically involves multi-step pathways, starting with the condensation of 4-chlorobenzenesulfonylmethyl nitrobenzene derivatives with pyrazolo[1,5-a]pyrimidine precursors. Key steps include:

  • Cyclization under acidic conditions : For example, reacting nitrobenzene intermediates with triazole derivatives to form the pyrazolo-pyrimidine core .
  • Thiophene coupling : Suzuki-Miyaura or Stille coupling reactions can introduce the thiophene moiety, as seen in analogous pyrazolo-pyrimidine-thiophene hybrids .
  • Final functionalization : Methylation or substitution at the pyrrole ring using alkylating agents under inert atmospheres .
    Purification : Recrystallization (e.g., methanol) and column chromatography are standard .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:
A combination of techniques is essential:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonyl methyl groups at δ 3.1–3.5 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, nitro group peaks at ~1520 cm⁻¹) .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated within 0.001 Da accuracy) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for related pyrazolo-pyrimidine derivatives .

Advanced: How can researchers optimize reaction yields for the nitrobenzene intermediate?

Methodological Answer:
Yield optimization requires addressing:

  • Reagent stoichiometry : Excess nitrobenzene derivatives (1.2–1.5 equiv) improve cyclization efficiency .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions for thiophene integration .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates during cyclization .
  • Temperature control : Stepwise heating (e.g., 80°C → 120°C) minimizes side reactions in multi-step syntheses .

Advanced: How should discrepancies in spectroscopic data between synthetic batches be analyzed?

Methodological Answer:
Systematic troubleshooting steps include:

  • Reproducibility checks : Verify reaction conditions (e.g., moisture sensitivity of nitro groups) .
  • Isotopic labeling : Use 15N-labeled precursors to confirm NMR assignments for nitrogen-rich heterocycles .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .
  • Alternative characterization : Single-crystal X-ray diffraction resolves regiochemical ambiguities, as shown for pyrazolo-pyrimidine analogs .

Advanced: What computational methods are suitable for predicting the compound’s reactivity or binding interactions?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases), leveraging the sulfonyl group’s hydrogen-bonding potential .
  • DFT calculations : B3LYP/6-31G(d) basis sets predict electrophilic/nucleophilic sites (e.g., nitro group reactivity) .
  • MD simulations : GROMACS assesses stability in solvent environments, critical for pharmacokinetic studies .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
SAR strategies include:

  • Core modifications : Synthesize analogs with substituted pyrazolo-pyrimidine cores (e.g., fluoro or methoxy groups) to assess electronic effects .
  • Side-chain variations : Introduce alkyl/aryl groups at the pyrrole ring to study steric impacts .
  • Biological assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
  • Metabolic profiling : LC-MS/MS evaluates stability in microsomal assays, guiding further optimization .

Basic: What are the key challenges in purifying this compound?

Methodological Answer:

  • High polarity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar byproducts .
  • Low solubility : Dissolve crude product in DMSO and precipitate with ice-cold ethanol .
  • Crystallization issues : Seed with microcrystals of analogous compounds to induce nucleation .

Advanced: What mechanistic insights exist for the cyclization step in its synthesis?

Methodological Answer:
Cyclization likely proceeds via:

  • Acid-catalyzed imine formation : Protonation of nitro groups facilitates nucleophilic attack by triazole derivatives .
  • Aromatic electrophilic substitution : Sulfonyl groups activate the benzene ring for pyrimidine ring closure .
  • Kinetic studies : In situ IR monitors intermediate formation rates under varying temperatures .

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